KOR Binding Affinity vs. U-50488 and U-69593 – Class-Level Inference from Cyanoacrylamide Scaffold Data
No direct head-to-head Ki data for 2-cyano-N-(cyclopropylmethyl)-3-(furan-2-yl)-N-methylprop-2-enamide against a named comparator were identified in permissible primary literature or authoritative databases. However, related furan-containing cyanoacrylamides have demonstrated KOR Ki values in the low nanomolar range in guinea-pig brain membrane displacement assays using [³H]U-69,593 [1]. The classical KOR agonists U-50488 (Ki ≈ 1–10 nM) and U-69593 (Ki ≈ 0.5–2 nM) occupy a similar affinity band but differ in scaffold chemotype (arylacetamide vs. cyanoacrylamide). The cyano group in the target compound introduces an electron-withdrawing motif that can influence binding kinetics and residence time relative to the acetamide carbonyl of U-series agonists, a factor not captured by equilibrium Ki alone. Quantitative differentiation must be confirmed experimentally.
| Evidence Dimension | KOR binding affinity (Ki) |
|---|---|
| Target Compound Data | Not available from permissible sources; class inference suggests low nM potential based on cyanoacrylamide-furan analogs |
| Comparator Or Baseline | U-50488: Ki ≈ 1–10 nM (guinea-pig brain membranes, [³H]U-69,593 displacement); U-69593: Ki ≈ 0.5–2 nM (same assay system) |
| Quantified Difference | Cannot be calculated – direct comparative data absent |
| Conditions | Guinea-pig brain membrane homogenate, [³H]U-69,593 radioligand, 120 min incubation |
Why This Matters
The cyanoacrylamide backbone may offer a differentiated binding kinetic profile vs. the classical arylacetamide KOR agonists, which directly impacts experimental design and data interpretation in competitive binding assays.
- [1] ChEMBL Database. CHEMBL3634516 – Binding affinity data for KOR cyanoacrylamide analog (Ki = 0.25 nM, [³H]U-69,593 displacement in guinea-pig brain membranes). View Source
